Introduction and Core Compound Identification
Introduction and Core Compound Identification
An In-Depth Technical Guide to 2-Amino-3-methyl-5-nitropyridine
Abstract: This technical guide provides a comprehensive overview of 2-Amino-3-methyl-5-nitropyridine (CAS No. 18344-51-9), a pivotal chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its fundamental physicochemical properties, provides a detailed and validated synthesis protocol, explores its chemical reactivity, and outlines its significant applications in modern drug discovery and crop protection. Furthermore, it covers essential spectroscopic data for characterization and critical safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize substituted nitropyridines in their synthetic endeavors.
2-Amino-3-methyl-5-nitropyridine is a substituted pyridine derivative that serves as a highly versatile building block in organic synthesis.[1] Identified by its CAS number 18344-51-9 , this compound's unique structure, featuring an amino, a methyl, and a nitro group on the pyridine ring, makes it a valuable precursor for a wide range of complex heterocyclic systems.[2][3] The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group imparts a distinct reactivity profile, enabling a variety of chemical transformations crucial for the development of pharmacologically active molecules and potent agrochemicals.[4][5] This guide aims to provide a detailed technical resource for the effective utilization and handling of this important intermediate.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. 2-Amino-3-methyl-5-nitropyridine is typically a white to light yellow crystalline powder.[1] The key properties are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 18344-51-9 | [1][2] |
| Molecular Formula | C₆H₇N₃O₂ | [1][6] |
| Molecular Weight | 153.14 g/mol | [1][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 249-253 °C | [1] |
| Boiling Point | 363.5 °C | [1] |
| Density | ~1.354 g/cm³ | [1] |
| Flash Point | 173.6 °C | [1] |
Synthesis Protocol: Nitration of 2-Amino-3-methylpyridine
The synthesis of 2-Amino-3-methyl-5-nitropyridine is most commonly achieved through the electrophilic nitration of 2-amino-3-methylpyridine (also known as 3-methyl-pyridin-2-amine).[7] The reaction requires careful control of temperature due to its exothermic nature.
Rationale of Experimental Design
The choice of a strong acid mixture, concentrated sulfuric acid and fuming nitric acid, is critical for the nitration of the pyridine ring, which is an electron-deficient system. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is initially kept at 0°C to control the rate of the highly exothermic reaction and prevent unwanted side reactions. Subsequent warming is precisely controlled to ensure the reaction proceeds to completion without decomposition of the starting material or product.[7] Neutralization with aqueous ammonia precipitates the product, which is then purified by recrystallization.[7]
Step-by-Step Experimental Protocol
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Reagent Preparation:
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In a flask, dissolve 5.0 g (46.2 mmol) of 3-methylpyridin-2-amine in 24 mL of concentrated sulfuric acid. Cool the mixture to 0°C in an ice bath.[7]
-
In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.5 mL of concentrated sulfuric acid to 3.5 mL of fuming nitric acid (density = 1.5 g/mL), while cooling to 0°C.[7]
-
-
Nitration Reaction: 3. Add the cold nitrating mixture dropwise to the stirred solution of 3-methylpyridin-2-amine, ensuring the internal temperature is maintained below 20°C.[7] 4. After the addition is complete, allow the reaction mixture to gradually warm to 20°C.[7] 5. Transfer the mixture in 3-5 mL portions to a second flask pre-heated to 35-40°C. Crucial: The temperature must not exceed 40°C; monitor carefully after each addition.[7] 6. Once the transfer is complete, stir the resulting mixture for an additional 30 minutes at 50°C.[7]
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Work-up and Purification: 7. Cool the reaction mixture to room temperature.[7] 8. Carefully neutralize the mixture with concentrated aqueous ammonia. This will cause the product to precipitate.[7] 9. Filter the precipitate and wash it sequentially with water and 50% aqueous dimethylformamide (DMFA).[7] 10. Purify the crude product by recrystallization from DMFA to yield pure 3-methyl-5-nitropyridin-2-amine.[7]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-3-methyl-5-nitropyridine.
Chemical Reactivity and Core Applications
The synthetic utility of 2-Amino-3-methyl-5-nitropyridine stems from the reactivity of its functional groups, which allows for diverse chemical transformations.[4]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, yielding a diamine derivative. This transformation is a key step in the synthesis of various fused heterocyclic systems and serves as a handle for further functionalization.
-
Nucleophilic and Electrophilic Substitution: The pyridine ring, activated by the amino group and deactivated by the nitro group, can undergo various substitution reactions. The amino group itself can be diazotized or acylated, providing pathways to a wide array of other derivatives.[4]
These reactive properties make it an indispensable intermediate in several key industrial sectors:
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Pharmaceuticals: This compound is a critical building block for synthesizing pharmacologically active molecules.[4] The nitropyridine scaffold is a "privileged structural motif" found in many successful drugs.[5] It is particularly valuable in the development of novel kinase inhibitors for cancer therapy and various antimicrobial agents.[4]
-
Agrochemicals: In the agrochemical sector, 2-Amino-3-methyl-5-nitropyridine serves as a precursor for advanced crop protection products, including potent and selective herbicides and fungicides that are essential for modern agriculture.[4]
Spectroscopic Characterization
Unambiguous characterization of 2-Amino-3-methyl-5-nitropyridine is essential for quality control and research applications. A combination of spectroscopic techniques is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The chemical shifts and coupling constants of the aromatic protons and the methyl group are characteristic of the substitution pattern on the pyridine ring.
-
Infrared (IR) Spectroscopy: IR spectra are used to identify the key functional groups. Characteristic absorption bands for the N-H stretching of the amino group, C-H stretching of the methyl and aromatic groups, and the symmetric and asymmetric stretching of the nitro group (NO₂) are expected.[8]
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (153.14 g/mol ).[6] Analysis of the fragmentation pattern can provide further structural evidence.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis analysis reveals information about the electronic transitions within the molecule, which is useful for quantitative analysis and purity assessment.[8]
Researchers can access spectral data for this and related compounds through various chemical databases.[3][6][9][10]
Safety, Handling, and Storage
Due to its hazardous nature, proper handling and storage of 2-Amino-3-methyl-5-nitropyridine are imperative.
GHS Hazard Classification
Aggregated GHS information indicates the following primary hazards:[6]
| Hazard Class | GHS Code | Signal Word | Statement |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Serious Eye Damage | H318 | Danger | Causes serious eye damage |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Respiratory Irritation | H335 | Warning | May cause respiratory irritation |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust or vapors.[11][12] Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12]
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse mouth.[11]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[11]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[11]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[11]
Conclusion
2-Amino-3-methyl-5-nitropyridine is a cornerstone intermediate for advanced synthetic chemistry. Its well-defined physicochemical properties, established synthesis protocol, and versatile reactivity make it a compound of high value for researchers in drug discovery and agrochemical development. Adherence to strict safety protocols is essential when handling this compound to mitigate potential risks. This guide provides the foundational knowledge required for its safe and effective application in a laboratory or industrial setting.
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- 2-Amino-3-methyl-5-nitropyridine | C6H7N3O2 | CID 2734446. PubChem.
- 2-Amino-5-nitropyridine Safety D
- SAFETY D
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- 2-Amino-3-nitropyridine(4214-75-9) 1H NMR spectrum. ChemicalBook.
- Quantum chemical studies and spectroscopic investigations on 22-amino-3-methyl-5-nitropyridine by density functional theory. (2019).
- 2-Amino-5-nitropyridine. NIST WebBook.
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